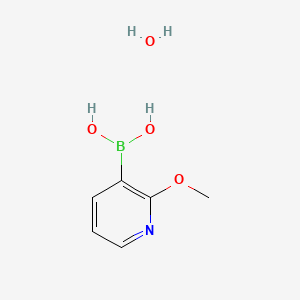

2-Methoxypyridine-3-boronic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxypyridine-3-boronic acid hydrate is an organoboron compound with the molecular formula C6H8BNO3·H2O. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3-boronic acid hydrate typically involves the reaction of 3-bromo-2-methoxypyridine with a boron reagent. One common method includes the following steps :

- In a dry Schlenk flask, magnesium turnings are activated with diisobutylaluminum hydride in the presence of lithium chloride.

- 3-Bromo-2-methoxypyridine is added to the activated magnesium to form the Grignard reagent.

- The reaction mixture is cooled to 0°C, and trimethyl borate is added.

- The mixture is stirred overnight, quenched with dilute hydrochloric acid, and extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by recrystallization from a water-acetonitrile mixture.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: 2-Methoxypyridine-3-boronic acid hydrate primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol or alcohol.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), and solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Major Products:

Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

Chan-Lam Coupling: Amines or ethers.

Oxidation: Phenols or alcohols.

科学的研究の応用

2-Methoxypyridine-3-boronic acid hydrate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Methoxypyridine-3-boronic acid hydrate involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The compound’s boron atom acts as an electrophile, facilitating the formation of new carbon-carbon bonds .

類似化合物との比較

2-Methoxy-3-pyridineboronic acid: Similar in structure but without the hydrate component.

2-Methylpyridine-3-boronic acid: Similar pyridine ring but with a methyl group instead of a methoxy group.

Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

Uniqueness: 2-Methoxypyridine-3-boronic acid hydrate is unique due to its methoxy group, which can influence its reactivity and solubility. The presence of the hydrate also affects its physical properties, such as melting point and solubility in water .

生物活性

2-Methoxypyridine-3-boronic acid hydrate is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C6H8BNO3 and a molecular weight of approximately 152.94 g/mol. It is characterized by a pyridine ring substituted with a methoxy group and a boronic acid functional group. This unique structure enhances its reactivity and solubility compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with diols and hydroxyl-containing compounds. This property allows it to act as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in various metabolic pathways . The mechanism is particularly relevant in the context of cancer treatment and diabetes management, where modulation of enzymatic activity can lead to therapeutic benefits.

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, a study demonstrated that several boronic acid derivatives showed strong antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| This compound | 7.81 - 31.25 | 15.62 - 62.5 | Strong against Gram-positive bacteria |

| Compound A | 3.91 - 15.62 | 7.81 - 31.25 | Very strong |

| Compound B | 31.25 - 500 | >500 | Moderate |

The compound's interaction with bacterial cell walls may disrupt their integrity, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited low cytotoxic effects at concentrations below 100 µM, maintaining cell viability above 85% in most cases . Notably, some derivatives demonstrated an increase in cancer cell proliferation at certain concentrations, suggesting a complex interaction that warrants further investigation.

Case Study: Cancer Treatment

In a recent study exploring the efficacy of boronic acids in cancer therapy, researchers found that compounds similar to this compound could inhibit the proteasome pathway, leading to apoptosis in cancer cells . The study highlighted the potential for these compounds to serve as adjuncts in chemotherapy regimens.

Case Study: Diabetes Management

Another investigation focused on the role of boronic acids in modulating insulin signaling pathways. The findings suggested that these compounds could enhance insulin sensitivity through their interactions with specific enzymes involved in glucose metabolism .

特性

IUPAC Name |

(2-methoxypyridin-3-yl)boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHSGONJRVICQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657405 |

Source

|

| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-25-5 |

Source

|

| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。